molecular formula C8H11NO2 B14460268 (3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione CAS No. 70265-07-5

(3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No.: B14460268
CAS No.: 70265-07-5
M. Wt: 153.18 g/mol
InChI Key: WLDMPODMCFGWAA-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a bicyclic organic compound that belongs to the class of isoindoles This compound is characterized by its hexahydroisoindole core, which is a saturated bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. For example, maleic anhydride can react with a suitable diene such as (2E,4E)-hexa-2,4-dien-1-ol under reflux conditions in toluene to form the desired bicyclic product . The reaction conditions often involve moderate to high temperatures and sometimes pressure to facilitate the cycloaddition.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce more saturated bicyclic compounds.

Scientific Research Applications

(3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is unique due to its specific arrangement of atoms and the resulting chemical properties

Properties

CAS No.

70265-07-5

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(3aR,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11)/t5-,6-/m1/s1

InChI Key

WLDMPODMCFGWAA-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C(=O)NC2=O

Canonical SMILES

C1CCC2C(C1)C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.